molecular formula C19H20N2O4S2 B2760684 4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide CAS No. 923412-56-0

4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2760684
CAS No.: 923412-56-0
M. Wt: 404.5
InChI Key: YJQPOZNKYPWGRX-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of sulfonyl amides This compound features a benzylsulfonyl group attached to a butanamide backbone, with a methoxybenzo[d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Benzylsulfonyl Intermediate: The initial step involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.

    Coupling with Butanamide: The benzylsulfonyl chloride is then reacted with butanamide in the presence of a base such as triethylamine to form the benzylsulfonyl butanamide intermediate.

    Introduction of the Benzo[d]thiazolyl Group: The final step involves the coupling of the benzylsulfonyl butanamide intermediate with 4-methoxybenzo[d]thiazole-2-amine under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its sulfonyl amide structure can mimic natural substrates or inhibitors, providing insights into biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific molecular targets, such as enzymes or receptors involved in pathological processes.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylsulfonyl)butanamide: Lacks the methoxybenzo[d]thiazolyl group, resulting in different chemical and biological properties.

    N-(4-Methoxybenzo[d]thiazol-2-yl)butanamide: Lacks the benzylsulfonyl group, which may reduce its potency and specificity in certain applications.

    Benzylsulfonyl derivatives: Other derivatives with different substituents on the aromatic ring or variations in the sulfonyl group.

Uniqueness

4-(Benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is unique due to the combination of its benzylsulfonyl and methoxybenzo[d]thiazolyl groups. This dual functionality allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-benzylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-25-15-9-5-10-16-18(15)21-19(26-16)20-17(22)11-6-12-27(23,24)13-14-7-3-2-4-8-14/h2-5,7-10H,6,11-13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQPOZNKYPWGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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